molecular formula C13H11ClN2O3 B2557897 3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione CAS No. 1164458-61-0

3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione

Cat. No.: B2557897
CAS No.: 1164458-61-0
M. Wt: 278.69
InChI Key: XYFQSLWEELOKGQ-CLFYSBASSA-N
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Description

3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyran ring and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione typically involves the condensation of 2-chlorobenzaldehyde with 6-methyl-2H-pyran-2,4-dione in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing the reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazino and pyran moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{(Z)-[2-(2-bromophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione
  • 3-{(Z)-[2-(2-fluorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione
  • 3-{(Z)-[2-(2-methylphenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione

Uniqueness

The uniqueness of 3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione lies in its specific substitution pattern and the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-[(E)-[(2-chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8-6-12(17)9(13(18)19-8)7-15-16-11-5-3-2-4-10(11)14/h2-7,16-17H,1H3/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGNPEBRJDJPJP-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NNC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C=N/NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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